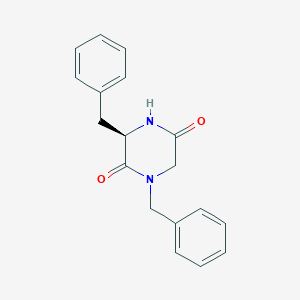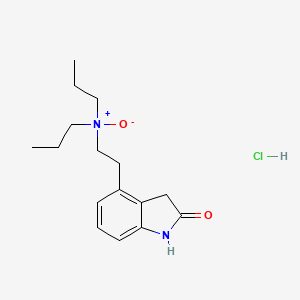
Ropinirole N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ropinirole N-Oxide Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound is characterized by the addition of an N-oxide group to the Ropinirole molecule, which may alter its pharmacological properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole N-Oxide Hydrochloride typically involves the oxidation of Ropinirole. One common method is the reaction of Ropinirole with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the N-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ropinirole N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to Ropinirole under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: Ropinirole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ropinirole N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study oxidation reactions.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored for its efficacy in treating conditions like Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Ropinirole N-Oxide Hydrochloride exerts its effects by stimulating dopamine D2 and D3 receptors in the brain. This action helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The N-oxide group may influence the compound’s binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ropinirole: The parent compound, used widely in clinical settings.
Pramipexole: Another non-ergoline dopamine agonist with similar therapeutic uses.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous drug delivery.
Uniqueness
Ropinirole N-Oxide Hydrochloride is unique due to the presence of the N-oxide group, which may enhance its pharmacokinetic properties and stability compared to its parent compound, Ropinirole. This modification can potentially lead to better therapeutic efficacy and reduced side effects .
Propriétés
Formule moléculaire |
C16H25ClN2O2 |
|---|---|
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H |
Clé InChI |
IUEHDKXXYREZCO-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


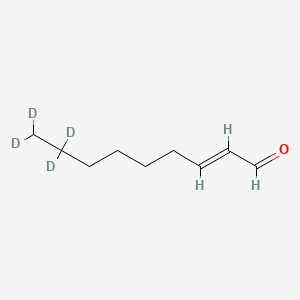
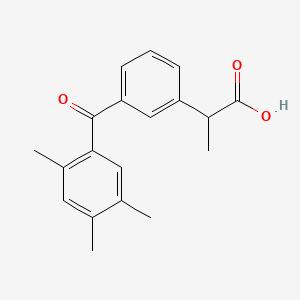
![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)
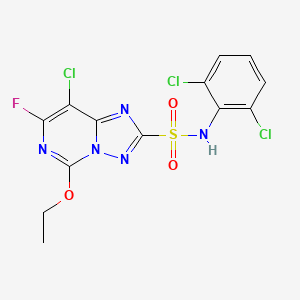


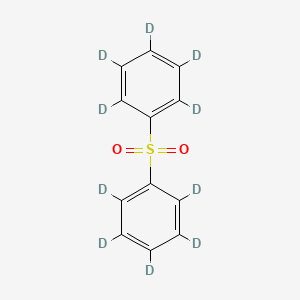
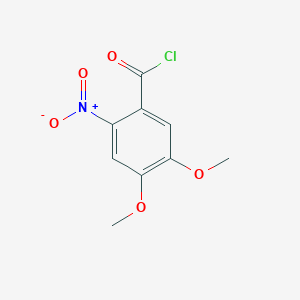
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
